molecular formula C12H10N2O B14598735 1H-Pyrrole-2-carboxaldehyde, 1-(3H-pyrrolizin-3-yl)- CAS No. 60609-41-8

1H-Pyrrole-2-carboxaldehyde, 1-(3H-pyrrolizin-3-yl)-

Cat. No.: B14598735
CAS No.: 60609-41-8
M. Wt: 198.22 g/mol
InChI Key: KVDBSBGVFWLUNR-UHFFFAOYSA-N
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Description

1H-Pyrrole-2-carboxaldehyde, 1-(3H-pyrrolizin-3-yl)- is a heterocyclic organic compound that features both pyrrole and pyrrolizine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Pyrrole-2-carboxaldehyde, 1-(3H-pyrrolizin-3-yl)- typically involves the formation of the pyrrole ring followed by the introduction of the pyrrolizine moiety. Common synthetic routes include:

    Pyrrole Formation: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Pyrrolizine Introduction: The pyrrolizine ring can be introduced via cyclization reactions involving appropriate precursors.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1H-Pyrrole-2-carboxaldehyde, 1-(3H-pyrrolizin-3-yl)- can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in electrophilic substitution reactions, particularly at the pyrrole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups.

Major Products Formed

    Oxidation: 1H-Pyrrole-2-carboxylic acid, 1-(3H-pyrrolizin-3-yl)-.

    Reduction: 1H-Pyrrole-2-methanol, 1-(3H-pyrrolizin-3-yl)-.

    Substitution: Various substituted pyrrole derivatives.

Scientific Research Applications

1H-Pyrrole-2-carboxaldehyde, 1-(3H-pyrrolizin-3-yl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biomarker and its interactions with biological systems.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of functional materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2-carboxaldehyde, 1-(3H-pyrrolizin-3-yl)- involves its interaction with various molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects such as enzyme inhibition or DNA damage. These interactions are mediated by the reactive aldehyde group and the electron-rich pyrrole ring.

Comparison with Similar Compounds

Similar Compounds

    Pyrrole-2-carboxaldehyde: Lacks the pyrrolizine moiety, making it less complex.

    Pyrrolizine derivatives: Compounds with similar pyrrolizine structures but different functional groups.

Uniqueness

1H-Pyrrole-2-carboxaldehyde, 1-(3H-pyrrolizin-3-yl)- is unique due to the combination of the pyrrole and pyrrolizine rings, which imparts distinct chemical and biological properties

Properties

CAS No.

60609-41-8

Molecular Formula

C12H10N2O

Molecular Weight

198.22 g/mol

IUPAC Name

1-(3H-pyrrolizin-3-yl)pyrrole-2-carbaldehyde

InChI

InChI=1S/C12H10N2O/c15-9-11-4-2-8-14(11)12-6-5-10-3-1-7-13(10)12/h1-9,12H

InChI Key

KVDBSBGVFWLUNR-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(C=CC2=C1)N3C=CC=C3C=O

Origin of Product

United States

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